Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate
Overview
Description
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C13H14N2O4 and a molecular weight of 262.27 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate typically involves the cyclization of pyrrole and pyridine derivatives. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles, followed by the addition of propargylamine to yield N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: NaH, KOtBu, often in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are essential for tumor cell proliferation and survival. This inhibition leads to reduced cell growth, induction of apoptosis, and decreased migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features but lacking the diethyl ester groups.
Pyrrolopyrazine derivatives: Compounds with a similar pyrrole ring structure but containing a pyrazine ring instead of a pyridine ring.
Uniqueness
Diethyl 1H-pyrrolo[2,3-B]pyridine-2,6-dicarboxylate is unique due to its specific diethyl ester functional groups, which can influence its reactivity and biological activity. These ester groups may enhance the compound’s solubility and facilitate its interaction with biological targets, making it a valuable scaffold for drug development .
Properties
IUPAC Name |
diethyl 1H-pyrrolo[2,3-b]pyridine-2,6-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-6-5-8-7-10(13(17)19-4-2)15-11(8)14-9/h5-7H,3-4H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIUVILNUXZUPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=C(C=C1)C=C(N2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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